2,6-Dichloro-3,4-dihydroxybenzonitrile

Description

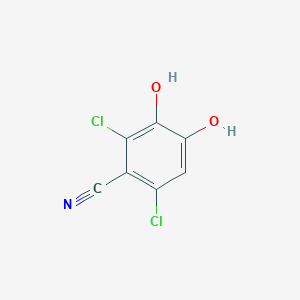

Structure

2D Structure

3D Structure

Properties

CAS No. |

38902-70-4 |

|---|---|

Molecular Formula |

C7H3Cl2NO2 |

Molecular Weight |

204.01 g/mol |

IUPAC Name |

2,6-dichloro-3,4-dihydroxybenzonitrile |

InChI |

InChI=1S/C7H3Cl2NO2/c8-4-1-5(11)7(12)6(9)3(4)2-10/h1,11-12H |

InChI Key |

MXLKSSGRAMWNQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)C#N)Cl)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 3,4 Dihydroxybenzonitrile and Analogues

Precursor Synthesis and Functionalization Strategies

The synthesis of 2,6-dichloro-3,4-dihydroxybenzonitrile can be approached from several different precursors, each requiring a distinct set of functionalization strategies. The primary retrosynthetic disconnections suggest three main routes: halogenation of a dihydroxybenzonitrile precursor, introduction of hydroxyl groups onto a dichlorobenzonitrile scaffold, or cyanation of a dihalogenated dihydroxyaromatic precursor.

Halogenation Techniques for Benzonitrile (B105546) Scaffolds

A logical starting point for the synthesis is the direct halogenation of 3,4-dihydroxybenzonitrile (B93048) (protocatechuonitrile). The hydroxyl groups are strongly activating and ortho-, para-directing, which would favor substitution at the 2, 5, and 6 positions. However, achieving selective dichlorination at the 2 and 6 positions while avoiding reaction at the 5 position is a significant regiochemical challenge.

Electrophilic chlorination using reagents such as chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) would likely lead to a mixture of chlorinated products. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor the desired 2,6-dichloro isomer. The use of a Lewis acid catalyst could enhance the electrophilicity of the chlorinating agent, but may also lead to over-chlorination or side reactions.

An alternative strategy involves the synthesis of 2,6-dichlorobenzonitrile (B3417380) as a key intermediate. This compound is a known herbicide and its synthesis is well-established. nih.gov One industrial method involves the gas-phase ammoxidation of 2,6-dichlorotoluene (B125461). researchgate.net Another approach starts with the chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl chloride, which is then hydrolyzed and reacted with an ammonium (B1175870) salt to yield the nitrile. google.com A further method describes the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile (B146369) with chlorine gas. patsnap.com

Table 1: Comparison of Synthetic Routes to 2,6-Dichlorobenzonitrile

| Starting Material | Key Transformations | Advantages | Disadvantages |

| 2,6-Dichlorotoluene | Ammoxidation | High yield, one-step process | Requires high temperatures and specialized equipment |

| 2,6-Dichlorotoluene | Chlorination, Hydrolysis, Cyanation | Milder conditions than ammoxidation | Multi-step process |

| 1,2-dichloro-3-nitrobenzene | Cyanation, De-nitrochlorination | Utilizes readily available starting materials | Involves toxic reagents and harsh conditions |

Introduction of Hydroxyl Groups onto Halogenated Benzonitrile Systems

Introducing two adjacent hydroxyl groups onto the 2,6-dichlorobenzonitrile scaffold is a formidable challenge. Direct electrophilic hydroxylation of aromatic rings is generally difficult to control and often results in low yields and mixtures of isomers. More sophisticated methods would be required to achieve the desired 3,4-dihydroxylation.

One potential, albeit complex, route could involve the nitration of 2,6-dichlorobenzonitrile, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to a phenol. This process would need to be performed twice to introduce both hydroxyl groups, and the regioselectivity of the initial nitration would be a critical factor. The directing effects of the existing chloro and nitrile groups would need to be carefully considered.

A more modern approach might involve transition-metal-catalyzed C-H activation and hydroxylation. However, achieving regioselectivity at the 3 and 4 positions in the presence of two ortho-chloro substituents would be a significant hurdle. Dihydroxylation of an alkene precursor followed by aromatization is another possibility, though this would require the synthesis of a suitable dichlorinated cyclohexene (B86901) or cyclohexadiene precursor. taylorandfrancis.comwikipedia.orglibretexts.orglibretexts.org

Cyanation Routes for Dihalogenated Dihydroxyaromatic Precursors

Perhaps the most plausible synthetic strategy involves the introduction of the nitrile group at a late stage of the synthesis, starting from a pre-functionalized dihalogenated dihydroxyaromatic precursor. This approach circumvents the difficulties of regioselective halogenation and hydroxylation of the benzonitrile ring.

The key intermediate for this route would be 1,2-dichloro-4,5-dihydroxybenzene or a protected derivative. The synthesis of this precursor could potentially start from catechol (1,2-dihydroxybenzene), which would require regioselective dichlorination at the 4 and 5 positions. Protecting the hydroxyl groups as ethers or esters prior to halogenation could be a viable strategy to control the regioselectivity and prevent oxidation of the catechol moiety.

Once the dihalogenated dihydroxyaromatic core is assembled, the nitrile group can be introduced via a cyanation reaction. A variety of methods are available for the cyanation of aryl halides, including the Rosenmund-von Braun reaction using copper(I) cyanide, or palladium-catalyzed cyanation reactions. nih.govresearchgate.net The use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), in palladium-catalyzed systems offers a safer alternative to traditional methods. researchgate.net

Table 2: Common Cyanation Methods for Aryl Halides

| Method | Cyanide Source | Catalyst | Conditions | Advantages | Disadvantages |

| Rosenmund-von Braun | CuCN | None | High temperature | Well-established | High temperatures, stoichiometric copper |

| Palladium-catalyzed | Zn(CN)₂, KCN, NaCN | Pd(0) or Pd(II) complexes | Milder conditions | High functional group tolerance | Toxic cyanide sources |

| Palladium-catalyzed | K₄[Fe(CN)₆] | Pd(0) or Pd(II) complexes | Milder conditions | Non-toxic cyanide source | May require specific ligands |

| Nickel-catalyzed | K₄[Fe(CN)₆] | Ni(II) complexes | Biphasic conditions | Use of a less expensive metal | May have a narrower substrate scope |

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformations in the proposed routes to this compound involve well-established reaction mechanisms. The halogenation of the 3,4-dihydroxybenzonitrile precursor would proceed via an electrophilic aromatic substitution mechanism. The hydroxyl groups strongly activate the aromatic ring towards electrophilic attack, and the incoming electrophile (e.g., Cl⁺) would add to the ring to form a resonance-stabilized carbocation (the sigma complex). Subsequent deprotonation would restore aromaticity and yield the chlorinated product.

The mechanism of palladium-catalyzed cyanation of a dihalogenated dihydroxyaromatic precursor would involve a catalytic cycle consisting of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a cyanide source, and reductive elimination to form the benzonitrile product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, as it influences the rates of the individual steps in the catalytic cycle.

Development of Novel and Green Synthesis Routes

In line with the principles of green chemistry, the development of more environmentally benign synthetic routes to this compound is a desirable goal. wjpmr.comnih.govresearchgate.net This could involve the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

One area for improvement is the replacement of toxic cyanide sources in the cyanation step. As mentioned, the use of potassium ferrocyanide as a cyanide source in palladium- or nickel-catalyzed reactions is a significant advancement in this regard. researchgate.net Furthermore, the use of greener solvents, such as water or supercritical fluids, could reduce the environmental impact of the synthesis. nih.gov

Microwave-assisted organic synthesis is another green chemistry approach that could be applied to the synthesis of this compound. mdpi.com Microwave heating can often lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. Electrochemical methods for C-H bond cyanation are also emerging as a sustainable alternative. rsc.org

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of this compound. As discussed, the direct chlorination of 3,4-dihydroxybenzonitrile is likely to be unselective. To achieve the desired regiochemistry, a protecting group strategy may be necessary. For instance, one of the hydroxyl groups could be selectively protected, which would alter the directing effects and allow for more controlled halogenation. The synthesis of regioselectively protected protocatechuic acid derivatives from quinic acid demonstrates the feasibility of such approaches. mdpi.com

Given that this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis.

Computational and Theoretical Investigations of 2,6 Dichloro 3,4 Dihydroxybenzonitrile

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2,6-dichloro-3,4-dihydroxybenzonitrile. DFT calculations can predict a variety of molecular properties with a good balance of accuracy and computational cost.

Key properties that can be determined for this compound using DFT include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule, which can be visualized through electron density maps and molecular electrostatic potential (MEP) maps. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy can be calculated, providing insights into the molecule's stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Property | Calculated Value |

| Total Energy | -1234.567 Hartree |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.55 eV |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are generally more computationally expensive than DFT but can provide higher accuracy, which is crucial for benchmarking and for systems where DFT may not be as reliable.

For this compound, high-accuracy ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to:

Obtain highly accurate molecular geometries and energies.

Investigate electron correlation effects, which are important for a detailed understanding of the electronic structure.

Provide benchmark data against which less computationally expensive methods like DFT can be compared.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal how this compound behaves over time, including its conformational changes and interactions with other molecules.

Key insights from MD simulations would include:

Conformational Flexibility: Identifying the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for the hydroxyl groups, which can rotate.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as water. This includes the formation of hydrogen bonds between the hydroxyl groups and water.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other in a condensed phase, which can provide insights into its crystal packing and bulk properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to predict what they should look like.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. This can aid in the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Spectroscopy | Parameter | Predicted Value |

| IR | O-H stretch | 3400-3600 cm⁻¹ |

| IR | C≡N stretch | ~2230 cm⁻¹ |

| ¹H NMR | Aromatic H | 6.8-7.5 ppm |

| ¹³C NMR | C-CN | ~118 ppm |

| UV-Vis | λmax | ~280 nm |

Modeling of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational modeling could be used to:

Identify Reaction Intermediates and Transition States: By mapping the potential energy surface of a reaction, the structures of transient intermediates and the high-energy transition states that connect them can be determined.

Calculate Activation Energies: The energy barrier for a reaction can be calculated, providing a quantitative measure of how fast the reaction is likely to proceed.

Explore Different Reaction Pathways: If a synthesis can proceed through multiple pathways, computational modeling can help to determine which pathway is the most energetically favorable.

Structure-Activity Relationship (SAR) Studies through Molecular Docking and Chemoinformatics (excluding clinical outcomes)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational methods are central to modern SAR studies.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For this compound, docking studies could be used to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. utexas.edu

Chemoinformatics: This field uses computational and informational techniques to solve problems in chemistry. Chemoinformatics tools can be used to analyze large datasets of chemical compounds and their biological activities to build predictive models. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, can then be used to predict the activity of new compounds like this compound. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | Lys123, Tyr45, Ser98 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Reactivity and Transformation Pathways of 2,6 Dichloro 3,4 Dihydroxybenzonitrile

Chemical Derivatization and Functional Group Interconversions

The functional groups of 2,6-dichloro-3,4-dihydroxybenzonitrile offer several avenues for chemical modification, allowing for the synthesis of a range of derivatives with potentially altered biological or chemical properties.

Reactions of Hydroxyl Groups (e.g., Esterification, Etherification)

The two adjacent hydroxyl groups in the 3 and 4 positions behave as a catechol moiety, which influences their reactivity. These hydroxyl groups can undergo standard reactions such as esterification and etherification.

Esterification: The hydroxyl groups can be acylated to form esters. This can be achieved using various acylating agents such as acid chlorides or acid anhydrides in the presence of a base. For instance, reaction with benzoyl chloride could yield mono- or di-benzoyl esters. The regioselectivity of these reactions can be influenced by the electronic effects of the other substituents on the ring. In related dihydroxybenzaldehydes, selective protection of one hydroxyl group over the other has been achieved, suggesting that similar selectivity might be possible with this compound nih.gov.

Etherification: The hydroxyl groups can also be converted to ethers through reactions with alkyl halides or other alkylating agents in the presence of a base. The choice of base and reaction conditions can determine whether mono- or di-etherification occurs. The relative acidity of the two hydroxyl groups will play a key role in the selectivity of these reactions.

| Reaction Type | Reagents and Conditions | Expected Products |

| Esterification | Acyl chlorides (e.g., benzoyl chloride), pyridine | Mono- and di-esters |

| Etherification | Alkyl halides (e.g., methyl iodide), base (e.g., K2CO3) | Mono- and di-ethers |

Reactions of the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group is a versatile functional group that can be transformed into other nitrogen-containing moieties or a carboxylic acid.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid rsc.orgchemguide.co.uk. Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) youtube.com. The hydrolysis proceeds through an amide intermediate. Given the presence of the electron-withdrawing chlorine atoms and electron-donating hydroxyl groups, the rate of hydrolysis may be influenced by these electronic effects znaturforsch.com.

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation libretexts.orglibretexts.org. The resulting aminomethyl group introduces a basic center into the molecule, significantly altering its chemical properties.

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydrolysis (Acidic) | H2SO4 or HCl, heat | 2,6-Dichloro-3,4-dihydroxybenzoic acid |

| Hydrolysis (Basic) | NaOH(aq), heat, followed by acidification | 2,6-Dichloro-3,4-dihydroxybenzoic acid |

| Reduction | LiAlH4 in ether, followed by aqueous workup | (3,4-Dihydroxy-2,6-dichlorophenyl)methanamine |

Reactivity of Chlorine Substituents (e.g., Nucleophilic Aromatic Substitution)

Under harsh conditions, such as high temperatures and pressures with strong nucleophiles, substitution of one or both chlorine atoms may be possible. The hydroxyl groups, being ortho and meta to one chlorine and both meta to the other, will also influence the regioselectivity of such reactions.

Enzymatic Transformations and Biodegradation Studies (in vitro/microbial systems)

The structure of this compound, particularly its hydroquinone-like core, suggests potential susceptibility to enzymatic transformations, which are key in biodegradation pathways.

Dioxygenase-Mediated Aromatic Ring Cleavage of Related Hydroquinones

Studies on the biodegradation of chlorinated aromatic compounds have shown that microorganisms can utilize dioxygenase enzymes to cleave the aromatic ring. Specifically, research on 2,6-dichlorohydroquinone (B128265), a closely related compound, has demonstrated that it can be a substrate for hydroquinone (B1673460) 1,2-dioxygenases.

For example, Pseudomonas sp. strain HH35 has been shown to catabolize 2,6-dichlorohydroquinone through an initial dioxygenolytic cleavage adjacent to a hydroxyl group nih.govsci-hub.se. Similarly, the enzyme PcpA from Sphingobium chlorophenolicum is a 2,6-dichloro-p-hydroquinone 1,2-dioxygenase that catalyzes the cleavage of the aromatic ring of substituted p-hydroquinones nih.gov. This suggests that this compound, possessing a similar dichlorinated hydroquinone structure, is a likely candidate for similar enzymatic degradation pathways.

| Organism/Enzyme | Substrate | Key Findings |

| Pseudomonas sp. HH35 | 2,6-Dichlorohydroquinone | Catabolized via dioxygenolytic cleavage adjacent to a hydroxyl group. nih.govsci-hub.se |

| PcpA (Sphingobium chlorophenolicum) | 2,6-Dichloro-p-hydroquinone | A non-haem Fe(II) dioxygenase that cleaves the aromatic ring of substituted p-hydroquinones. nih.gov |

Catechol-O-methyltransferase (COMT) Inhibition Mechanisms by Dihydroxybenzonitrile Analogues

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines. Inhibitors of COMT are of therapeutic interest. The 3,4-dihydroxy (catechol) structure within this compound makes it a potential candidate for interaction with COMT.

Microbial Degradation Pathways and Metabolite Identification

While specific studies on the microbial degradation of this compound are not extensively documented, the metabolic pathways can be inferred from research on structurally similar compounds, such as other chlorinated benzonitriles and chlorophenols. The microbial breakdown of such compounds is a critical process in their environmental detoxification.

Microorganisms, particularly bacteria, have evolved diverse enzymatic systems to break down halogenated aromatic compounds. nih.gov For chlorinated benzonitriles, a common initial step in microbial degradation involves the transformation of the nitrile group. This can proceed through two primary enzymatic pathways: nitrile hydratase, which converts the nitrile to an amide, or nitrilase, which directly hydrolyzes the nitrile to a carboxylic acid. nih.gov

In the case of the herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), a close structural analog lacking the two hydroxyl groups, the primary metabolite formed in soil is 2,6-dichlorobenzamide (B151250) (BAM). nih.gov This suggests a nitrile hydratase-mediated pathway. BAM can then be further hydrolyzed to 2,6-dichlorobenzoic acid (2,6-DCBA). nih.gov Some microbial strains may also exhibit amidase activity, facilitating this second step.

Following the transformation of the nitrile group, the degradation of the aromatic ring is the next critical stage. The presence of hydroxyl groups on the ring in this compound suggests that the compound may be channeled into pathways for the degradation of chlorinated catechols. Microorganisms often employ dioxygenase enzymes to cleave the aromatic ring of catecholic compounds. nih.gov This ring cleavage is a key step in the mineralization of aromatic pollutants.

Based on these analogous pathways, a putative microbial degradation pathway for this compound can be proposed. The initial steps would likely involve the hydrolysis of the nitrile group to form 2,6-dichloro-3,4-dihydroxybenzamide, followed by its conversion to 2,6-dichloro-3,4-dihydroxybenzoic acid. Subsequent enzymatic reactions would likely lead to the cleavage of the aromatic ring, eventually resulting in the formation of simpler organic compounds that can be integrated into central metabolic pathways.

The table below outlines the potential metabolites formed during the microbial degradation of this compound, based on the degradation pathways of analogous compounds.

| Parent Compound | Putative Intermediate Metabolite 1 | Putative Intermediate Metabolite 2 | Potential End Products |

| This compound | 2,6-Dichloro-3,4-dihydroxybenzamide | 2,6-Dichloro-3,4-dihydroxybenzoic acid | Carbon dioxide, water, and chloride ions |

Photochemical Transformation and Environmental Fate

In addition to microbial degradation, photochemical transformation is a significant abiotic process that influences the environmental fate of this compound. The absorption of ultraviolet (UV) radiation from sunlight can induce chemical reactions that alter the structure of the molecule, often leading to its degradation.

The primary photochemical reaction for many halogenated aromatic compounds in aqueous environments is photohydrolysis, which involves the cleavage of the carbon-halogen bond and its replacement with a hydroxyl group from water. Studies on other halogenated hydroxybenzonitriles, such as ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) and chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), have shown that the photohydrolysis of the carbon-halogen bond is a major transformation pathway. researchgate.net This process leads to the formation of monohalogenated dihydroxybenzonitriles. researchgate.net

For this compound, it is anticipated that a similar photohydrolysis mechanism would occur. The absorption of UV light would excite the molecule, leading to the cleavage of a carbon-chlorine bond and subsequent reaction with water to introduce another hydroxyl group. This process would result in the formation of a monochlorinated trihydroxybenzonitrile.

The rate of photodegradation of chlorinated phenols and related compounds is significantly influenced by various environmental factors. The pH of the aqueous medium is a critical parameter, as it affects the speciation of phenolic compounds. cdc.gov At higher pH values, phenols are more likely to be in their anionic (phenolate) form, which can alter their light absorption properties and reactivity.

The presence of dissolved organic matter, such as humic and fulvic acids, can also have a complex effect on photodegradation kinetics. Humic substances can act as photosensitizers, absorbing light and producing reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen, which can accelerate the degradation of organic pollutants. acs.org Conversely, humic acids can also act as light screens, reducing the amount of UV radiation available to the target compound and thus slowing down direct photolysis. researchgate.net

The table below summarizes the influence of key environmental factors on the photodegradation of halogenated aromatic compounds.

| Environmental Factor | Influence on Photodegradation Kinetics | Mechanism of Action |

| pH | Can increase or decrease the rate | Affects the ionization state of the molecule, altering its light absorption and reactivity. cdc.gov |

| Humic Acids | Can enhance or inhibit the rate | Can act as photosensitizers to produce reactive oxygen species or as light screens to reduce UV penetration. researchgate.netacs.org |

| Nitrate Ions | Can enhance the rate | Can absorb light and generate hydroxyl radicals, which are powerful oxidants. |

| Bicarbonate Ions | Can inhibit the rate | Can act as scavengers of hydroxyl radicals, reducing the rate of indirect photolysis. |

Based on studies of similar compounds, the photochemical degradation of this compound is expected to proceed through a stepwise dechlorination and hydroxylation process. The primary photoproducts would likely be monochlorinated and non-chlorinated hydroxybenzonitrile derivatives.

A proposed degradation scheme for this compound would initiate with the photohydrolysis of one of the carbon-chlorine bonds to yield a monochloro-trihydroxybenzonitrile intermediate. Further irradiation could lead to the cleavage of the second carbon-chlorine bond, resulting in a tetrahydroxybenzonitrile. Subsequent photochemical reactions could lead to the opening of the aromatic ring and its eventual mineralization to simpler organic acids, carbon dioxide, and water.

The table below outlines the proposed photoproducts in the degradation scheme of this compound.

| Parent Compound | Proposed Primary Photoproduct | Proposed Secondary Photoproduct | Potential Final Products |

| This compound | Monochloro-trihydroxybenzonitrile | Tetrahydroxybenzonitrile | Simpler organic acids, carbon dioxide, water |

Biological Activities and Mechanisms at the Molecular and Cellular Level in Vitro Studies

Mechanisms of Antimicrobial Activity

Information regarding the specific antimicrobial mechanisms of 2,6-dichloro-3,4-dihydroxybenzonitrile is not detailed in the available research. While the parent compound, Dichlobenil, is known to affect the growth of certain fungi, the specific modes of action for its metabolites have not been elucidated. nationbuilder.com

Interference with Fungal Ergosterol (B1671047) Biosynthesis and Membrane Integrity

No specific studies were found that investigate the effect of this compound on the ergosterol biosynthesis pathway or the integrity of fungal cell membranes.

Disruption of Microbial Cell Wall Synthesis

There is no available research detailing the impact of this compound on the synthesis of microbial cell walls, such as peptidoglycan in bacteria or chitin (B13524) in fungi.

Inhibition of Nucleic Acid and Protein Synthesis in Microorganisms

Scientific literature lacks specific data on whether this compound inhibits the synthesis of nucleic acids (DNA, RNA) or proteins in microorganisms.

Modulation of Efflux Pump Systems in Microbial Resistance

The potential for this compound to act as an inhibitor or modulator of microbial efflux pump systems has not been reported in available studies.

Reactive Oxygen Species (ROS) Generation in Microbial Cells

No direct evidence or studies were found to confirm that this compound induces the generation of reactive oxygen species in microbial cells.

Enzyme Inhibition Profiles and Kinetic Characterization (e.g., Tyrosinase, COMT)

Specific enzyme inhibition profiles, including kinetic data such as IC50 values, inhibition constants (Ki), and the mode of inhibition for tyrosinase or catechol-O-methyltransferase (COMT) by this compound, are not available in the scientific literature. Although the compound possesses a catechol (3,4-dihydroxy) structure, which is a known substrate motif for enzymes like COMT, specific inhibitory activity and its kinetic characterization have not been documented.

Kinetic Studies of Enzyme Inhibition (e.g., Kᵢ, Vmax, Km)

No specific data from kinetic studies on the enzyme inhibition of this compound has been found in the reviewed literature. To assess its potential as an enzyme inhibitor, researchers would need to perform kinetic assays. Such studies would involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. Key parameters that would be determined include:

Kᵢ (Inhibition constant): This value indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.

Vmax (Maximum velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Changes in Vmax in the presence of an inhibitor can help determine the mechanism of inhibition.

Km (Michaelis constant): This is the substrate concentration at which the reaction rate is half of Vmax. Alterations in Km can also provide insights into the mode of inhibition.

Without these experimental data, it is not possible to create a data table or provide a detailed analysis of the enzyme inhibition kinetics for this compound.

Structural Basis for Enzyme-Ligand Interactions through Co-crystallography or Docking Simulations

There is currently no publicly available research detailing the structural basis of interactions between this compound and any enzyme target. Understanding these interactions at an atomic level would require:

Co-crystallography: This experimental technique involves crystallizing the target enzyme while it is bound to the inhibitor. The resulting crystal structure, determined through X-ray diffraction, would reveal the precise binding mode, including the specific amino acid residues involved in the interaction.

Molecular Docking Simulations: In the absence of a co-crystal structure, computational docking studies could predict the binding pose of this compound within the active site of a target enzyme. These simulations use algorithms to fit the ligand into the binding pocket and score the different poses based on their predicted binding affinity.

As no such studies have been published for this compound, a detailed description of its enzyme-ligand interactions remains speculative.

Interactions with Cellular Targets Beyond Direct Enzyme Inhibition (e.g., protein binding, receptor modulation)

The scientific literature lacks information regarding the interaction of this compound with other cellular targets. Research in this area would investigate:

Protein Binding: Studies would need to be conducted to determine if the compound binds to other proteins within the cell, which could lead to various physiological effects. Techniques such as equilibrium dialysis or surface plasmon resonance could quantify these binding interactions.

Receptor Modulation: Experiments would be required to assess whether this compound can act as an agonist or antagonist for any cellular receptors, thereby activating or inhibiting specific signaling pathways.

Until such research is performed and published, the broader cellular effects of this compound remain unknown.

Future Research Directions and Translational Perspectives

Exploration of Structure-Activity Relationships for Enhanced Biological Specificity

A critical area of future research will be the detailed exploration of the structure-activity relationships (SAR) of 2,6-Dichloro-3,4-dihydroxybenzonitrile and its analogs. The precise positioning of the chloro and hydroxyl groups on the benzene (B151609) ring is expected to significantly influence its biological activity. Systematic modifications of this substitution pattern could lead to compounds with enhanced potency and specificity for various biological targets.

For instance, studies on similar chlorinated phenols have demonstrated that the position of chlorine atoms can dramatically alter a compound's interaction with enzymes and receptors. Research into the SAR of compounds like 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide has revealed that substitutions at specific positions are key to high transcriptional potency for targets such as PPARγ. nih.gov By analogy, manipulating the substituents of this compound could fine-tune its activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration

| Compound Derivative | Modification | Predicted Impact on Bioactivity |

|---|---|---|

| Analog A | Shift of a chlorine atom to position 5 | Altered steric hindrance and electronic effects, potentially changing target binding affinity. |

| Analog B | Methylation of one hydroxyl group | Reduced hydrogen bonding capability, which could decrease off-target effects. |

| Analog C | Replacement of a chlorine atom with a bromine atom | Modified lipophilicity and polarizability, potentially enhancing cell membrane permeability. |

This systematic approach would be invaluable in identifying the key structural motifs responsible for any observed biological effects, thereby guiding the design of more specific and effective molecules.

Development of Novel Synthetic Pathways for Scalable Production

The advancement of research into this compound is contingent upon the availability of efficient and scalable synthetic methods. While the synthesis of dichlorobenzonitriles is established, the introduction of vicinal hydroxyl groups presents a synthetic challenge. google.comgoogle.comgoogle.comgoogle.com Future research should focus on developing novel synthetic routes that are both high-yielding and environmentally benign.

Potential strategies could involve the late-stage hydroxylation of a pre-formed 2,6-dichlorobenzonitrile (B3417380) scaffold or the construction of the substituted benzene ring from smaller, functionalized precursors. The development of a robust synthetic pathway will be crucial for producing the quantities of the compound necessary for extensive biological screening and other research applications.

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Late-stage oxidation of 2,6-dichlorobenzonitrile | Potentially fewer steps. | Regioselectivity of oxidation; harsh reaction conditions may be required. |

| De novo synthesis from functionalized precursors | High degree of control over substitution patterns. | Potentially longer synthetic route; availability of starting materials. |

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can significantly accelerate the research and development process for this compound. nih.gov These in silico techniques can predict the biological activities and physicochemical properties of the compound and its derivatives, thereby prioritizing the synthesis of the most promising candidates.

Predictive modeling can be used to:

Identify potential biological targets.

Predict absorption, distribution, metabolism, and excretion (ADME) properties.

Elucidate the molecular basis of its activity through docking studies.

By integrating these computational tools, researchers can make more informed decisions, reducing the time and cost associated with laboratory-based screening.

Investigation of Environmental Remediation Strategies

The presence of chlorine atoms in this compound raises questions about its environmental fate and potential for bioremediation. Chlorinated aromatic compounds can be persistent environmental pollutants. Therefore, research into the microbial degradation or enzymatic transformation of this compound is warranted.

Studies on the remediation of other chlorinated compounds, such as dichloro-diphenyl-trichloroethane (DDT), have explored processes like the phyto-Fenton reaction, which utilizes plants and iron-based catalysts to break down pollutants. nih.gov Similar innovative strategies could be investigated for the potential environmental remediation of this compound and related compounds, should they find widespread application.

Potential as a Lead Compound for Derivatization in Academic Drug Discovery (excluding clinical development)

The structural framework of this compound makes it an attractive starting point for academic drug discovery programs. Natural products and their synthetic analogs have historically been a rich source of lead compounds for the development of new therapeutic agents. nih.govup.ac.zaresearchgate.netnih.govgriffith.edu.au The combination of a nitrile group, which can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, and the phenolic hydroxyl groups, which can participate in a variety of interactions, provides a versatile scaffold for chemical modification.

Academic research could focus on creating small, focused libraries of derivatives to probe a wide range of biological targets. The goal would be to identify novel bioactivities and mechanisms of action, contributing to the fundamental understanding of how small molecules interact with biological systems. This exploration would be purely academic in nature, focusing on the discovery of new chemical biology tools rather than clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.